molecular formula C21H22N4O2S B7713274 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Katalognummer B7713274
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: ZIPGZSJHPBOXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. It belongs to the class of drugs known as alpha-blockers and works by relaxing the blood vessels, allowing blood to flow more easily through them. In recent years, Prazosin has gained attention in scientific research for its potential use in treating various medical conditions.

Wirkmechanismus

Prazosin works by blocking the activity of alpha-1 receptors in the body, which are responsible for constricting blood vessels. By blocking these receptors, Prazosin causes the blood vessels to relax, allowing blood to flow more easily through them. This results in a decrease in blood pressure and an increase in blood flow to the organs.
Biochemical and Physiological Effects
Prazosin has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on blood pressure and blood flow, Prazosin has been shown to reduce the release of adrenaline in the brain, which can help to reduce anxiety symptoms. Prazosin has also been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in reducing alcohol consumption.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Prazosin in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Prazosin is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of results.

Zukünftige Richtungen

There are a number of potential future directions for research on Prazosin. One area of interest is in the use of Prazosin in combination with other medications for the treatment of PTSD and other anxiety disorders. Another area of interest is in the development of new drugs that target alpha-1 receptors more specifically than Prazosin, which could reduce the risk of off-target effects. Additionally, further research is needed to determine the long-term safety and efficacy of Prazosin in treating various medical conditions.

Synthesemethoden

Prazosin is synthesized through a multi-step process starting with the reaction of 2-chloro-6-methoxyquinoline with butylamine to form 2-butylamino-6-methoxyquinoline. This compound is then reacted with 2-chloro-1-methylpyrazolo[3,4-b]quinoline to form N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Prazosin has been studied for its potential use in treating a variety of medical conditions, including post-traumatic stress disorder (PTSD), anxiety disorders, and alcohol use disorder. Research has shown that Prazosin may be effective in reducing the symptoms of PTSD, such as nightmares and flashbacks, by blocking the activity of adrenaline in the brain. Prazosin has also been shown to reduce anxiety symptoms in patients with generalized anxiety disorder and social anxiety disorder. Additionally, Prazosin has been studied for its potential use in reducing alcohol consumption in individuals with alcohol use disorder.

Eigenschaften

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-10-8-9-15(2)19(16)22-21)20(23-25)24-28(26,27)17-11-6-5-7-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPGZSJHPBOXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.